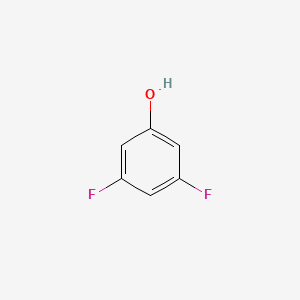

3,5-Difluorophenol

Description

The Strategic Importance of Fluorinated Aromatic Compounds in Contemporary Research

Fluorinated aromatic compounds are of significant interest in various scientific fields, including medicinal chemistry, materials science, and agrochemicals. chemimpex.comresearchgate.netrsc.org The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its incorporation can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which influences a molecule's transport and distribution in biological systems. researchgate.nettandfonline.comnih.gov

In medicinal chemistry, the strategic placement of fluorine atoms can block metabolic pathways, leading to drugs with improved pharmacokinetic profiles and reduced toxicity. researchgate.netnih.gov Approximately one-quarter of all pharmaceuticals currently on the market contain at least one fluorine atom. rsc.org In materials science, fluorination is a key strategy for developing high-performance polymers and liquid crystals with enhanced thermal stability and chemical resistance. ontosight.ai The unique electronic properties of fluorinated compounds also make them valuable in the development of advanced electronic materials. chemimpex.comchemimpex.com

Overview of 3,5-Difluorophenol as a Multifunctional Scaffold in Organic Chemistry and Beyond

This compound is an aromatic organic compound with the chemical formula C₆H₄F₂O. chemicalbook.in It consists of a phenol (B47542) ring substituted with two fluorine atoms at the 3 and 5 positions. This specific arrangement of atoms gives this compound a unique set of properties that make it a versatile building block, or scaffold, in organic synthesis. The presence of the hydroxyl (-OH) group and the two electron-withdrawing fluorine atoms increases the compound's acidity compared to non-fluorinated phenol.

This heightened reactivity and stability make this compound a valuable intermediate in the synthesis of a wide range of more complex molecules. chemimpex.com It is particularly important in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemicalbook.inchemicalbook.com For instance, it serves as a key intermediate in the development of antifungal agents, as well as drugs for treating conditions like gastroesophageal reflux disease. chemicalbook.in In the realm of materials science, this compound is utilized in the creation of high-performance polymers, dyes, and plastics. chemicalbook.in

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 2713-34-0 |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| Melting Point | 53-57 °C |

| Boiling Point | 68 °C at 15 mmHg |

| Appearance | White to light yellow crystalline powder |

Data sourced from multiple references. chemimpex.comchemicalbook.innih.govchemscene.com

Historical Context and Evolution of Research on this compound

Early research likely focused on the fundamental synthesis and characterization of this compound. One documented synthesis method involves the diazotization of 3,4,5-trifluoroaniline (B67923) followed by hydrolysis. Another approach utilizes the oxidation of 3,5-difluorophenylboronic acid. patsnap.com

Over time, the focus of research has expanded to leverage the unique characteristics of this compound as a versatile chemical intermediate. Investigations have delved into its utility in creating a variety of more complex molecules. For example, it has been used in the synthesis of derivatives with potential as aldose reductase inhibitors, which are relevant to the study of diabetes complications. researchgate.net More recent research continues to explore its application in the development of novel pharmaceuticals and advanced materials, highlighting its ongoing importance in chemical science. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSBIMVTMYKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181596 | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-34-0 | |

| Record name | 3,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Difluorophenol

Organometallic Approaches via Boronic Acid Intermediates

A prominent strategy for synthesizing 3,5-Difluorophenol involves the use of organoboron compounds, specifically through the formation and subsequent oxidation of 3,5-difluorophenylboronic acid. This two-step process is a versatile and widely applied method in modern organic synthesis for creating substituted phenols.

Synthesis from 3,5-Difluorobromobenzene through 3,5-Difluorophenylboronic Acid Oxidation

The synthesis begins with 3,5-difluorobromobenzene as the starting material. patsnap.com This compound undergoes a lithium-halogen exchange followed by reaction with a boron source to create the boronic acid intermediate. The process can be summarized in two main stages:

Formation of 3,5-Difluorophenylboronic Acid: 3,5-Difluorobromobenzene is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert nitrogen atmosphere. patsnap.com The solution is cooled to a low temperature, typically between -60°C and -70°C, at which point n-butyl lithium is added dropwise. patsnap.com This reaction generates a lithiated intermediate, which is then quenched by the addition of boric acid. patsnap.com The mixture is allowed to warm to room temperature, and after workup, 3,5-difluorophenylboronic acid is isolated.

Oxidation to this compound: The synthesized 3,5-difluorophenylboronic acid is then oxidized to yield the final product. patsnap.com This step involves dissolving the boronic acid in a suitable solvent and treating it with an oxidizing agent. patsnap.com Various oxidants can be employed for this transformation, with studies showing effective conversion. organic-chemistry.orgnih.gov

Research has demonstrated specific conditions and yields for this process. For instance, using 193g of 3,5-difluorobromobenzene in 1000ml of anhydrous THF at -70°C, followed by the addition of 92g of boric acid, resulted in 124.1g of 3,5-difluorophenylboronic acid, a yield of 78.5%. patsnap.com A similar reaction carried out at -60°C yielded 135.6g of the boronic acid, corresponding to an 85.8% yield. patsnap.com

Table 1: Synthesis of 3,5-Difluorophenylboronic Acid

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 3,5-Difluorobromobenzene | 1. n-Butyl Lithium2. Boric Acid | Anhydrous THF | -70°C | 3,5-Difluorophenylboronic acid | 78.5% | patsnap.com |

| 3,5-Difluorobromobenzene | 1. n-Butyl Lithium2. Boric Acid | Anhydrous THF | -60°C | 3,5-Difluorophenylboronic acid | 85.8% | patsnap.com |

Mechanistic Considerations of Boronic Acid Oxidation Pathways

The oxidation of arylboronic acids to phenols, a reaction known as ipso-hydroxylation, is a critical step in this synthetic sequence. nih.gov The mechanism involves the interaction of the boronic acid with an oxidant. organic-chemistry.orgnih.gov Studies utilizing isotopically labeled water have confirmed that the oxygen atom incorporated into the final phenol (B47542) product originates from the oxidizing agent, not from the water or molecular oxygen in the reaction environment. organic-chemistry.org

The proposed mechanism generally proceeds as follows:

The oxidant, such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide, reacts with the arylboronic acid to form a reactive intermediate complex. organic-chemistry.orgarkat-usa.org

This is followed by a rearrangement where the aryl group migrates from the boron atom to the oxygen atom of the oxidant. arkat-usa.org

Finally, hydrolysis of the resulting boronate ester cleaves the boron-oxygen bond, releasing the phenol product. arkat-usa.org

This oxidation is typically efficient and can be performed under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org For example, the use of MCPBA in a water-ethanol mixture at room temperature has been shown to be highly effective for converting various arylboronic acids to phenols in excellent yields, often exceeding 95%. organic-chemistry.org Other green and catalyst-free methods have been developed using oxidants like sodium perborate (B1237305) or hydrogen peroxide, which can produce phenols in very short reaction times. nih.govarkat-usa.orgrsc.org The reaction is understood to be a nucleophilic process. nih.govrsc.org

Direct Fluorination Strategies

Direct substitution on highly fluorinated aromatic rings provides an alternative route to this compound. This approach avoids the preparation of organometallic intermediates by directly replacing a fluorine atom on a polyfluorinated benzene (B151609) ring with a hydroxyl group or its precursor.

Preparation from 1,3,5-Trifluorobenzene (B1201519) Utilizing Acetohydroxamic Acid and Alkaline Conditions

A notable direct method involves the reaction of 1,3,5-trifluorobenzene with acetohydroxamic acid in the presence of a base. google.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where one of the fluorine atoms on the electron-deficient trifluorobenzene ring is displaced.

In a typical procedure, 1,3,5-trifluorobenzene is mixed with acetohydroxamic acid and a solvent, such as dimethylformamide (DMF), under a nitrogen atmosphere. google.com An alkaline substance, such as potassium carbonate or potassium hydroxide (B78521), is added, and the mixture is heated. google.com This initial reaction forms a this compound salt. google.com Subsequent hydrolysis with an acid, like hydrochloric acid, liberates the final this compound product, which can then be extracted and purified. google.com

Investigations into Reaction Kinetics and Yield Optimization in Direct Fluorination

The efficiency of the direct fluorination method is highly dependent on the reaction conditions. The choice of base, reaction temperature, and stoichiometry significantly influences the reaction kinetics and final product yield. The underlying mechanism is a nucleophilic aromatic substitution (SNAr), where the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Research has explored various parameters to optimize the yield of this compound from 1,3,5-trifluorobenzene. google.com For example, experiments have compared the effectiveness of different bases. Using potassium carbonate as the base at 90°C for 5 hours can result in yields of around 79.8%. google.com In contrast, employing potassium hydroxide under similar conditions might lead to a slightly lower yield of 72.8%. google.com These findings highlight the sensitivity of the reaction to the specific reagents used.

Table 2: Yield Optimization in Direct Fluorination of 1,3,5-Trifluorobenzene

| Base | Solvent | Temperature | Product | Yield | Reference |

| Potassium Hydroxide | DMF | 90°C | This compound | 72.8% | google.com |

| Potassium Carbonate | DMF | 90°C | This compound | 79.8% | google.com |

Diazonium Salt Chemistry for Phenol Formation

A classical and traditional method for synthesizing phenols involves the use of diazonium salts derived from aromatic amines. patsnap.com This pathway can be applied to the synthesis of this compound, starting from 3,5-difluoroaniline (B1215098). patsnap.com

The process involves two main steps:

Diazotization: 3,5-Difluoroaniline is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures (0-5°C). patsnap.comlkouniv.ac.in This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺). lkouniv.ac.inmasterorganicchemistry.com

Hydrolysis: The resulting diazonium salt solution is then warmed. libretexts.org The diazonium group is an excellent leaving group and is displaced by water in a hydrolysis reaction, evolving nitrogen gas and forming the corresponding phenol. libretexts.orgnptel.ac.in

While this method is a fundamental transformation in organic chemistry, it has some disadvantages for the synthesis of this compound. patsnap.comlibretexts.org The starting material, 3,5-difluoroaniline, can be expensive and difficult to source. patsnap.com Furthermore, diazonium salts can be unstable and potentially hazardous, and the process can generate significant wastewater. patsnap.com Despite these challenges, the hydrolysis of diazonium salts remains a viable, if less favored, route for phenol formation. patsnap.comlibretexts.org

Synthesis via Diazotization of Substituted Aniline (B41778) Derivatives and Controlled Hydrolysis

A conventional and well-established method for synthesizing phenolic compounds, including this compound, involves the diazotization of a corresponding aniline derivative followed by hydrolysis. patsnap.com In this process, 3,5-difluoroaniline serves as the starting material. The synthesis proceeds by reacting the aniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong mineral acid like sulfuric acid, to form an aqueous solution of the 3,5-difluorobenzenediazonium salt. patsnap.com

This intermediate diazonium salt is then subjected to controlled hydrolysis, typically by heating the aqueous solution. The diazonio group (-N₂⁺) is an excellent leaving group and is displaced by a hydroxyl group from water to yield the target this compound. patsnap.compressbooks.pub To improve yields and minimize the formation of by-products, alternative hydrolysis methods have been explored, such as using a two-phase system of water and an organic solvent like cyclopentyl methyl ether (CPME), which can facilitate smoother conversion for various substituted phenols. researchgate.net

Evaluation of Selectivity and By-product Formation in Diazonium Routes

While the diazotization of 3,5-difluoroaniline is a direct route, it is fraught with several challenges that impact its efficiency, safety, and environmental footprint. A primary concern is the inherent instability of aryl diazonium salts, which can be explosive, posing significant safety risks, especially on a larger scale. patsnap.comgoogle.com

The selectivity of the hydrolysis step can be poor, leading to the formation of numerous by-products. The highly reactive aryl cation intermediate can react with other nucleophiles present or engage in side reactions. Common by-products include tar-like polymers, which complicate the purification process. researchgate.net Furthermore, coupling reactions can occur between the unreacted diazonium salt and the newly formed phenol product, leading to azo dyes as colored impurities. nptel.ac.in The process also generates a substantial amount of acidic wastewater, making it environmentally unfriendly. patsnap.com These factors, combined with the high cost of the 3,5-difluoroaniline starting material, often render this traditional method less ideal for industrial production. patsnap.com

Contemporary Fluorination Reagents and Methodologies for Phenols

Recent advancements in organofluorine chemistry have introduced sophisticated methods that utilize phenols as substrates for deoxyfluorination, converting the hydroxyl group directly into a C-F bond. These techniques are particularly valuable for late-stage fluorination in complex molecule synthesis.

Deoxyfluorination of Phenolic Substrates using PhenoFluor™ and Related Reagents

A significant breakthrough in the conversion of phenols to aryl fluorides is the development of the deoxyfluorination reagent PhenoFluor™. This reagent provides an operationally simple, one-step method for the ipso-substitution of a phenolic hydroxyl group with fluorine. organic-chemistry.org The reaction is known for its high yields, regiospecificity, and scalability. PhenoFluor™ and its formulations are thermally stable and can often be used without the need for a glovebox, enhancing their practicality.

Deoxyfluorination of Phenols with PhenoFluor™

| Substrate Type | Reagent | Key Features | Reference |

|---|---|---|---|

| Electron-poor phenols | PhenoFluor™ | High fluorination efficiency (>90%) | organic-chemistry.org |

| Electron-rich phenols | PhenoFluor™ | Requires higher temperatures and longer reaction times | organic-chemistry.org |

Mechanistic Insights into PhenoFluor™-Mediated Ipso-Substitution

The mechanism of PhenoFluor™-mediated deoxyfluorination is distinct from classical nucleophilic aromatic substitution (SNAr) pathways. Instead of proceeding through a discrete, charged Meisenheimer intermediate, the reaction is understood to be a concerted nucleophilic aromatic substitution (CSNAr). acs.orgresearchgate.net

The process is initiated by the condensation of the phenol with the PhenoFluor™ reagent to form a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.gov This intermediate is key to the reaction's success. The subsequent C-F bond formation occurs through a single, neutral, four-membered transition state where the attack of the fluoride (B91410) nucleophile at the ipso-carbon and the departure of the urea-based leaving group happen concurrently. acs.org This concerted mechanism avoids the buildup of charge in the transition state, allowing for the fluorination of even electron-rich arenes that are typically unreactive in traditional SNAr reactions. acs.orgacs.org

Functional Group Tolerance and Regioselectivity in Late-Stage Deoxyfluorination

A major advantage of the PhenoFluor™ methodology is its exceptional functional group tolerance, making it highly suitable for the late-stage fluorination of complex molecules like natural products and pharmaceuticals. nih.govresearchgate.net The reaction is compatible with a wide array of functional groups that are often problematic for other fluorination methods. nih.gov

Tolerated Functional Groups in PhenoFluor™ Deoxyfluorination

| Functional Group Class | Specific Examples | Reference |

|---|---|---|

| Nitrogen-containing groups | Amines, amides (tertiary), pyridines, quinolines, indoles, imidazoles | nih.govacs.org |

| Carbonyls | Aldehydes, ketones, esters | nih.gov |

Crucially, the reaction exhibits absolute regioselectivity for ipso-substitution. nih.gov The concerted, four-membered transition state necessitates that the fluoride replaces the hydroxyl group at the exact same position. acs.org This means that, unlike some transition metal-catalyzed methods, fluorinated constitutional isomers are not observed as by-products. acs.orgnih.gov

Transition Metal-Catalyzed Fluorination of Aryl (Pseudo)halides

An alternative modern approach to forming aryl fluorides utilizes transition metal catalysis, most notably with palladium. nih.govfishersci.de This method typically involves the cross-coupling of an aryl halide or pseudohalide (such as a triflate, which can be readily prepared from a phenol) with a simple fluoride salt (e.g., CsF). acsgcipr.orgnih.gov

The primary mechanistic challenge in Pd-catalyzed fluorination is the final C-F reductive elimination step from the LPd(II)(Ar)F intermediate, which is often kinetically unfavorable. acsgcipr.orgsigmaaldrich.comnih.gov This difficulty can lead to competing side reactions and, in some cases, the formation of regioisomeric products, where the fluorine atom is incorporated at a different position on the aromatic ring. nih.govsigmaaldrich.com

To overcome these hurdles, significant research has focused on ligand development. The Buchwald group developed a highly effective biaryl monophosphine ligand, AlPhos, which facilitates the challenging C-F reductive elimination. sigmaaldrich.com The use of the [(AlPhosPd)₂·COD] precatalyst enables the fluorination of a wide range of aryl triflates and bromides at room temperature with excellent regioselectivity, greatly reducing or eliminating the formation of undesired regioisomers. sigmaaldrich.comacs.org

Palladium-Catalyzed Approaches with Simple Fluoride Salts

The successful palladium-catalyzed fluorination of aryl halides relies heavily on the use of specific ligands and reaction conditions. While early attempts with simple monophosphine palladium complexes were largely unsuccessful due to challenges in the reductive elimination step and the formation of inactive dimers, the development of bulky biaryl monophosphine ligands has been a breakthrough. researchgate.net These ligands facilitate the desired C-F bond formation.

A common approach involves the use of a palladium(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, in combination with a suitable phosphine (B1218219) ligand. rsc.org The active Pd(0) catalyst is generated in situ. The choice of fluoride salt, typically an alkali metal fluoride like cesium fluoride, is also critical for the reaction's success. researchgate.net

Ligand Design and Its Impact on Catalytic Efficiency and Selectivity

The design of the phosphine ligand is paramount in palladium-catalyzed fluorination. nih.gov The ligand's properties, including its steric bulk and electronic characteristics, directly influence the catalytic cycle's efficiency and selectivity. rsc.org

Bulky and electron-rich biaryl phosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective. nih.gov The steric hindrance provided by these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to the formation of the desired aryl fluoride. nih.gov Furthermore, the strong σ-donating character of these ligands enhances the nucleophilicity of the palladium(0) center, facilitating the initial oxidative addition of the aryl halide. nih.gov

Electrophilic Fluorination via Arylstannane Derivatives

An alternative strategy for introducing fluorine into an aromatic ring involves the electrophilic fluorination of organometallic precursors, such as arylstannanes. beilstein-journals.org This method offers a different mechanistic pathway compared to the nucleophilic fluorination of aryl halides.

Use of Selectfluor® and Silver-Catalyzed Systems

A notable example of electrophilic fluorination is the silver-catalyzed reaction of arylstannane derivatives with an electrophilic fluorine source like Selectfluor® (F-TEDA-PF6). beilstein-journals.orgnih.gov This reaction has been shown to be applicable to the late-stage fluorination of complex small molecules. nih.gov

The proposed mechanism for this transformation is distinct from traditional cross-coupling reactions. nih.govresearchgate.net It is suggested to proceed through the formation of a high-valent silver fluoride complex. nih.gov The use of a silver catalyst, such as silver(I) oxide (Ag2O), in the presence of a base like sodium bicarbonate, has been found to be effective. nih.gov The base helps to mitigate protodestannylation, an undesired side reaction. nih.gov While this method has demonstrated broad functional group tolerance, a drawback is the necessity of preparing the toxic arylstannane starting materials. nih.gov

| Catalyst System | Fluorinating Agent | Substrate | Key Features |

| Silver(I) oxide (Ag2O) | Selectfluor® | Arylstannane | Applicable to late-stage fluorination; proceeds via a proposed high-valent silver fluoride complex. beilstein-journals.orgnih.gov |

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on several factors, including efficiency, purity requirements, scalability, and adherence to green chemistry principles.

Evaluation of Synthetic Efficiency, Purity, and Scalability

Various methods for synthesizing this compound have been reported, each with its own set of advantages and disadvantages. One patented method describes the synthesis from 2,4,6-trifluorobenzoic acid in a one-pot reaction, reporting a high yield of 95.5% and a purity of 99.8%. patsnap.com This method is highlighted as being suitable for industrial production due to its simple operation and mild reaction conditions. patsnap.com

Another approach starts from 3,5-difluorobromobenzene, converting it to 3,5-difluorophenylboronic acid, which is then oxidized to yield this compound. patsnap.com This two-step process reports a yield of approximately 78.5% for the boronic acid intermediate. patsnap.com A different method utilizing 1,3,5-trifluorobenzene and acetohydroxamic acid in the presence of a base has shown yields in the range of 72.8% to 76.5%. google.com

The scalability of a synthetic process is a critical consideration for industrial applications. Processes that utilize continuous flow reactors and automated systems can offer enhanced efficiency and scalability. The choice of starting materials also plays a significant role; routes that begin with readily available and less expensive precursors are generally preferred for large-scale production. patsnap.com

| Starting Material | Key Intermediates/Reagents | Reported Yield | Reported Purity | Suitability for Industrial Production |

| 2,4,6-Trifluorobenzoic Acid | Potassium hydroxide, Toluene | 95.5% | 99.8% | Highlighted as suitable. patsnap.com |

| 3,5-Difluorobromobenzene | n-Butyl lithium, Boric acid | ~78.5% (for boronic acid) | Not specified | Mentioned as suitable. patsnap.com |

| 1,3,5-Trifluorobenzene | Acetohydroxamic acid, Potassium hydroxide/carbonate | 72.8% - 76.5% | >99.8% | Implied by the context of chemical production. google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of this compound synthesis, this translates to several considerations.

The development of catalytic processes, such as the palladium-catalyzed fluorination, is a step towards greener synthesis, as catalytic amounts of reagents are used instead of stoichiometric quantities. rsc.org One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can reduce solvent usage and waste generation. patsnap.com

The choice of solvents and reagents is also crucial. The use of water as a solvent, as demonstrated in some silver-catalyzed fluorination reactions, is a significant advancement from a green chemistry perspective. organic-chemistry.org Furthermore, developing synthetic methods that avoid toxic starting materials, such as the arylstannanes required in some fluorination protocols, is a key objective. nih.gov The ideal synthetic pathway would utilize non-toxic, renewable starting materials and solvents, operate at ambient temperature and pressure, and produce the desired product with high atom economy and minimal waste. While this ideal has not yet been fully realized for this compound synthesis, ongoing research into new catalytic systems and reaction conditions continues to move the field in a greener direction.

Chemical Reactivity and Advanced Transformations of 3,5 Difluorophenol

Fundamental Reaction Types Exhibited by 3,5-Difluorophenol

The aromatic ring of this compound is subject to electrophilic attack, with the regiochemical outcome dictated by the combined directing effects of the substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Conversely, the fluorine atoms are deactivating via their inductive effect but are also ortho-, para-directors by resonance. This combination of effects strongly favors substitution at the positions activated by the hydroxyl group (C2, C4, C6).

Despite the deactivating influence of the two fluorine atoms, EAS reactions can proceed under suitable conditions. kaibangchem.com Research has shown that bromination of this compound using potassium bromide (KBr) and a ZnAl–BrO3− layered double hydroxide (B78521) system occurs selectively at the para position to yield 4-bromo-3,5-difluorophenol (B1277710) in high yield. semanticscholar.org Friedel-Crafts reactions, which typically require more severe conditions for deactivated rings, can also be achieved. kaibangchem.com For instance, the Friedel-Crafts alkylation of this compound has been reported. While direct nitration of this compound is less commonly detailed, the related compound 3,5-difluorophenylacetic acid undergoes nitration at the 2-position (ortho to the acetic acid group and a fluorine, meta to the other fluorine), highlighting the feasibility of introducing nitro groups to this ring system. prepchem.com

Interactive Table 3.1.1: Examples of Electrophilic Aromatic Substitution on this compound and Derivatives

| Reaction Type | Reagents | Position of Substitution | Product | Yield (%) | Reference |

| Bromination | KBr, ZnAl–BrO3−, AcOH/H2O | C4 (para) | 4-Bromo-3,5-difluorophenol | 90% | semanticscholar.org |

| Nitration* | c. HNO3, c. H2SO4 | C2 (ortho) | 2-Nitro-3,5-difluorophenyl acetic acid | Not specified | prepchem.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | C2/C4/C6 | Acyl-3,5-difluorophenol | Slow reaction rate noted | kaibangchem.com |

* Reaction performed on 3,5-difluorophenylacetic acid.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO2, -SO2R) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the fluorine atoms are not sufficiently activated by the hydroxyl group for SNAr to occur readily. Under basic conditions, the hydroxyl group deprotonates to form a phenoxide, which is electron-donating by resonance, further deactivating the ring toward nucleophilic attack.

The phenolic hydroxyl group of this compound is susceptible to oxidation. A key transformation is the oxidation to quinone or hydroquinone (B1673460) structures. Enzymatic oxidation of this compound by tyrosinase has been shown to produce a highly reactive 3,5-difluoroquinone intermediate, which can be trapped by nucleophiles like glutathione. researchgate.netrsc.org This highlights the accessibility of the quinone oxidation state.

Chemical oxidation is also possible. The Elbs peroxydisulfate (B1198043) oxidation, a classic method for converting phenols to p-hydroquinones, has been applied to this compound, yielding the corresponding dihydroxylated product with a reported yield of approximately 20%. beilstein-journals.org Common oxidizing agents like potassium permanganate (B83412) can also be used to oxidize the hydroxyl group. In contrast, the reduction of the phenolic hydroxyl group is a less common transformation.

Table 3.1.3: Oxidation Reactions of this compound

| Reaction Type | Reagents/Conditions | Key Intermediate/Product | Reference |

| Enzymatic Oxidation | Tyrosinase, O2 | 3,5-Difluoroquinone | researchgate.netrsc.org |

| Elbs Oxidation | Peroxydisulfate (e.g., K2S2O8) | 3,5-Difluorohydroquinone derivative | beilstein-journals.org |

This compound can participate in coupling reactions to form larger molecules, including dimers and polymers. Oxidative coupling is a primary pathway, proceeding through phenoxyl radicals. These radicals can couple via C-O or C-C bonds. For instance, the formation of bis-(3,5-difluorophenyl) ether, a C-O coupled dimer, has been observed as a byproduct in the high-temperature amination of 1,3,5-trifluorobenzene (B1201519), a reaction where this compound is also a byproduct. google.com

While the direct polymerization of this compound is not extensively detailed, the oxidative polymerization of its isomer, 2,6-difluorophenol (B125437), using catalysts like Fe-salen complexes, yields poly(2,6-difluoro-1,4-phenylene oxide). google.com This suggests that similar C-O bond-forming polymerizations could be achievable with this compound under appropriate catalytic conditions.

For C-C bond-forming coupling reactions, such as the Suzuki-Miyaura coupling, the phenol (B47542) is typically first converted to a more reactive derivative like an aryl halide or triflate. kaibangchem.com This derivative can then be coupled with an organoboron compound in the presence of a palladium catalyst to form biaryl structures. kaibangchem.com

Oxidation and Reduction Chemistry of the Hydroxyl Group

Derivatization Strategies and Functional Group Interconversions

The phenolic hydroxyl group of this compound is readily derivatized, most commonly through the formation of ethers via alkylation or arylation.

O-Alkylation: The Williamson ether synthesis is a standard and effective method for the O-alkylation of this compound. kaibangchem.commasterorganicchemistry.com The reaction involves two steps: first, the deprotonation of the acidic phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium 3,5-difluorophenoxide salt. kaibangchem.com This nucleophilic salt is then reacted with an alkyl halide (e.g., an alkyl iodide or bromide) in an SN2 reaction to furnish the desired 3,5-difluorophenyl ether. kaibangchem.commasterorganicchemistry.com This strategy has been employed in multi-step syntheses, such as the reaction of this compound with 3-chloro-1-propanol (B141029) as an initial step in the preparation of 5,7-difluorochroman-4-one. google.com

O-Arylation: The formation of diaryl ethers from this compound can be achieved through reactions like the Ullmann condensation. synarchive.com This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenoxide. synarchive.com While modern variations use palladium catalysts and specialized ligands to achieve C-O coupling under milder conditions, the fundamental transformation remains a key strategy for diaryl ether synthesis. tcichemicals.com The formation of bis-(3,5-difluorophenyl) ether as a byproduct in other syntheses demonstrates that such C-O coupling is a feasible pathway. google.com

Interactive Table 3.2.1: Derivatization of the Phenolic Hydroxyl Group of this compound

| Reaction Type | Reagents | Product Type | Example Reaction | Reference |

| O-Alkylation (Williamson) | 1. Base (NaOH, K2CO3) 2. Alkyl Halide (R-X) | Alkyl aryl ether | This compound + 3-Chloro-1-propanol → 3-(3,5-Difluorophenoxy)-1-propanol | google.com |

| O-Arylation (Dimerization) | High Temperature | Diaryl ether | 2x this compound → Bis-(3,5-difluorophenyl) ether | google.com |

| O-Arylation (Ullmann-type) | Aryl Halide, Cu catalyst, Base | Diaryl ether | General method for diaryl ether synthesis | synarchive.com |

Introduction of Auxiliary Functional Groups on the Aromatic Ring (e.g., formylation)

The introduction of auxiliary functional groups onto the aromatic ring of this compound is a key strategy for synthesizing more complex molecules, particularly for applications in pharmaceuticals and materials science. The electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic aromatic substitution compared to phenol, but the hydroxyl group remains a powerful ortho-, para-director, guiding substitution to the positions adjacent and opposite to it. msu.eduwikipedia.org

One of the notable transformations is formylation, which introduces a formyl (-CHO) group onto the ring. The Duff formylation is a suitable method for this purpose. researchgate.netsciencemadness.org In this reaction, this compound is treated with hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the formylating agent to the ortho position (position 4), yielding 3,5-difluoro-4-hydroxybenzaldehyde. researchgate.netresearchgate.net This aldehyde is a valuable precursor for the synthesis of fluorinated analogues of bioactive compounds like combretastatin (B1194345) A-4. researchgate.net

The reaction conditions for the Duff formylation of this compound have been specifically described. For instance, reacting 2,6-difluorophenol (an isomer of this compound) with hexamethylenetetramine in trifluoroacetic acid under reflux for an extended period (15 hours) has been reported to produce the corresponding hydroxybenzaldehyde. researchgate.net A similar principle applies to this compound.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA) | 3,5-Difluoro-4-hydroxybenzaldehyde | Duff Formylation (Electrophilic Aromatic Substitution) |

Formation of Complex Ethers (e.g., 1-Butoxy-3,5-difluorobenzene)

The phenolic hydroxyl group of this compound provides a reactive site for etherification reactions, most commonly through the Williamson ether synthesis. vulcanchem.comwikipedia.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.combyjus.com The formation of 1-butoxy-3,5-difluorobenzene (B170051) is a prime example of this transformation. prepchem.com

In a typical laboratory preparation, this compound is reacted with 1-bromobutane (B133212) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. prepchem.com The potassium carbonate is sufficient to deprotonate the acidic phenol, forming the 3,5-difluorophenoxide ion. This nucleophile then attacks the primary carbon of 1-bromobutane, displacing the bromide ion and forming the ether linkage. wikipedia.org The mixture is typically heated under reflux to ensure the reaction goes to completion. prepchem.com

This method is highly efficient for primary alkyl halides like 1-bromobutane. The use of secondary or tertiary alkyl halides is less favorable as they tend to undergo elimination reactions under the basic conditions of the Williamson synthesis. wikipedia.orgmasterorganicchemistry.com

| Reactants | Base/Solvent | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound, 1-Bromobutane | Potassium Carbonate / Acetone | Reflux for 24 hours | 1-Butoxy-3,5-difluorobenzene | Williamson Ether Synthesis (SN2) |

Reaction Mechanism Elucidation and Kinetic Studies

Investigation of Rate-Determining Steps and Intermediate Species

The electron-withdrawing fluorine atoms increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself. The pKa of this compound has been reported as 8.26. sfu.ca This property influences the rate of reactions where the deprotonation of the hydroxyl group is a key step. In enzymatic reactions, for example, the ability of the phenoxide to act as a leaving group is critical. Studies on sialidases have used a series of fluorinated phenols, including this compound, to probe the effect of leaving group ability (related to the phenol's pKa) on the catalytic rate constants (kcat and kcat/Km). sfu.ca In one study, 3,5-difluorophenyl β-sialoside showed extremely low activity, indicating its significant impact on the reaction kinetics, likely affecting the rate-determining step. sfu.ca

Furthermore, this compound has been used as a "very slow substrate" to trap and characterize enzymatic intermediates. researchgate.net In studies of the enzyme tyrosinase, the slow reaction rate of this compound allowed for the spectroscopic observation of a key ternary complex involving the enzyme, oxygen, and the phenol substrate, which is a crucial intermediate in the hydroxylation mechanism. researchgate.net The trapping of such intermediates provides direct evidence for proposed reaction pathways.

Kinetic isotope effect (KIE) studies are another powerful tool for elucidating rate-determining steps. The synthesis of deuterated isotopologues, such as this compound-2,4,6-d₃, is designed for precisely these kinds of experiments, where comparing the reaction rates of the deuterated and non-deuterated compounds can reveal whether a C-H bond is broken in the rate-determining step. escholarship.org

Stereochemical Outcomes of Complex Transformations

Many advanced organic transformations, particularly those used in the synthesis of pharmaceuticals, generate chiral centers. The stereochemical outcome—that is, the three-dimensional arrangement of atoms in the product—is of paramount importance. While specific examples detailing complex asymmetric transformations starting from this compound are not extensively covered in the retrieved literature, the principles can be understood from studies on related phenolic compounds.

Oxidative dearomatization reactions, for instance, convert flat aromatic phenols into three-dimensional spirocyclic or other complex structures, often creating one or more stereocenters. nih.gov The stereochemical course of such reactions can be highly dependent on the reagents and mechanism. For example, in the oxidation of 2-(hydroxymethyl)phenols, different oxidants can lead to opposite stereochemical outcomes. An oxidation using sodium periodate (B1199274) (NaIO₄) was found to proceed with stereoretention, while a Weitz-Scheffer epoxidation mechanism using hydrogen peroxide (H₂O₂) resulted in diastereoselective inversion at a key carbon center. nih.gov

Although one study noted that a difluorophenol derivative failed to produce a discernible product under specific oxidative conditions, it highlights that the electronic nature of the phenol is a critical factor. nih.gov The development of catalytic asymmetric methods for reactions involving this compound would be a significant area of research. Such studies would focus on controlling the stereochemical outcome, aiming for high enantiomeric or diastereomeric excess, which is essential for producing single-enantiomer drug substances. The principles of stereocontrol demonstrated in other phenolic systems, using chiral catalysts or auxiliaries, would form the foundation for exploring the stereochemical outcomes of complex transformations involving this compound.

Applications of 3,5 Difluorophenol in Specialized Research Fields

Indispensable Role in Advanced Organic Synthesis

3,5-Difluorophenol serves as a critical starting material and intermediate in the construction of intricate molecular architectures. chemimpex.comguidechem.com The presence of two fluorine atoms on the phenol (B47542) ring significantly influences its reactivity, allowing for selective chemical transformations that are often difficult to achieve with non-fluorinated analogues. chemimpex.com

As a Crucial Building Block for Complex Polyfluorinated Molecules

The synthesis of complex polyfluorinated molecules is a rapidly growing area of research, driven by the unique properties that fluorine imparts to organic compounds. This compound is a key player in this field, serving as a versatile building block for a variety of complex structures. guidechem.com Its symmetrical substitution pattern can lead to products with increased melting points compared to asymmetrically substituted difluorophenols.

The reactivity of the phenol ring is influenced by the two electron-withdrawing fluorine atoms, which can direct further substitutions to specific positions. This controlled reactivity is essential for the regioselective synthesis of more complex molecules. For instance, derivatives of this compound, such as 2-bromo-3,5-difluorophenol, are used as key intermediates in the synthesis of unsymmetrical o-biphenols and o-binaphthols, which are important structural motifs in pharmaceuticals and advanced materials. lookchem.com

Rational Design of Synthetic Routes Incorporating this compound

The development of efficient and selective synthetic routes is paramount in organic chemistry. The unique properties of this compound allow for the rational design of synthetic pathways to complex target molecules. Chemists can leverage the directing effects of the fluorine atoms and the reactivity of the hydroxyl group to achieve desired chemical transformations with high precision.

Several methods have been developed for the synthesis of this compound itself, with varying starting materials and reaction conditions, providing flexibility for its incorporation into larger synthetic schemes. patsnap.compatsnap.com For example, a one-pot reaction of 2,4,6-trifluorobenzoic acid in a solvent under the action of an alkali can produce 3,5-difluorophenolate, which upon acidification yields this compound with high yield and purity. patsnap.com The availability of such efficient syntheses further enhances its utility as a building block.

Contributions to Medicinal Chemistry and Pharmaceutical Research

In the realm of drug discovery and development, this compound has emerged as a valuable intermediate for the synthesis of a wide range of therapeutic agents. chemimpex.com Its incorporation into drug candidates can significantly impact their biological activity and pharmacokinetic profiles.

Key Intermediate in Drug Discovery and Development

This compound is a recognized key intermediate in the development of various pharmaceuticals. chemimpex.com It serves as a precursor for the synthesis of more complex molecules with desired pharmacological properties. guidechem.com For example, it is a building block for compounds investigated for their potential as selective androgen receptor modulators (SARMs) and for the synthesis of inhibitors of Bruton's tyrosine kinase (BTK). oapi.intmdpi.comnih.govebi.ac.uk

The following table highlights some of the drug candidates and classes of compounds where this compound or its derivatives have been utilized as a key intermediate.

| Drug Candidate/Class | Therapeutic Area | Role of this compound Derivative |

| Selective Androgen Receptor Modulators (SARMs) | Muscle-wasting diseases, Osteoporosis | Building block for the core structure of SARM candidates. mdpi.comnih.govebi.ac.uknih.gov |

| Bruton's Tyrosine Kinase (BTK) Inhibitors | Cancer, Autoimmune diseases | Used in the synthesis of the inhibitor molecule. oapi.int |

| Peripherally Restricted Cannabinoid 1 (CB1) Receptor Antagonists | Obesity, Metabolic disorders | Utilized in the design of antagonists with limited brain penetration. frontiersin.orgnih.govmdpi.comacs.org |

Fluorination as a Strategy for Modulating Pharmacokinetic Properties of Drug Candidates

The introduction of fluorine atoms into a drug molecule is a well-established strategy to enhance its pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability. researchgate.netfrontiersin.orgresearchgate.netnumberanalytics.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage, which can prolong the drug's half-life in the body. frontiersin.org

The use of this compound as a building block allows for the precise introduction of two fluorine atoms, which can significantly alter the electronic and lipophilic nature of the resulting molecule. This modulation of physicochemical properties can lead to improved membrane permeability and target engagement. researchgate.net For instance, the strategic placement of fluorine can influence a compound's pKa, which in turn affects its absorption and distribution. tandfonline.com Research has demonstrated that incorporating fluorine can lead to better therapeutic outcomes compared to non-fluorinated counterparts.

Design and Synthesis of Analgesic and Anti-inflammatory Agents

This compound and its derivatives have been utilized in the design and synthesis of novel analgesic and anti-inflammatory agents. chemimpex.com The unique structural and electronic features of the difluorinated phenol ring can be exploited to create compounds with enhanced potency and selectivity for their biological targets.

For example, research into peripherally restricted cannabinoid 1 (CB1) receptor agonists for the treatment of cancer-induced bone pain has utilized fluorinated compounds. nih.gov By designing molecules that selectively target peripheral receptors, it is possible to achieve pain relief without the central nervous system side effects associated with other analgesics. nih.govnih.gov The synthesis of various heterocyclic compounds, such as pyrazoline derivatives, which are known to possess analgesic and anti-inflammatory properties, can also incorporate fluorinated phenols to potentially enhance their activity. nih.govbioline.org.br

Investigation of Enzyme Inhibition: Focus on Carbonic Anhydrase (CA) Activity

This compound has been identified as a notable inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes such as pH regulation and fluid balance. Research has demonstrated that the phenol hydroxyl group can act as a "zinc-water binding group," presenting a different inhibition mechanism compared to traditional sulfonamide inhibitors that directly bind the zinc ion in the active site. nih.govunifi.it

Studies have investigated the inhibitory effects of this compound on multiple catalytically active mammalian CA isoforms. It has shown effective inhibition against isoforms CA III, IV, IX, and XIV, with inhibition constants (Kᵢ) ranging from 0.71 to 10.7 μM. nih.govunifi.it Conversely, it acts as a weaker inhibitor for isoforms CA I, II, VA, VB, VI, VII, XII, and XIII, with Kᵢ values in the range of 33.9 to 163 μM. nih.govunifi.it

Furthermore, in studies involving the protozoan Trypanosoma cruzi, the causative agent of Chagas disease, this compound was among the most effective inhibitors of the α-carbonic anhydrase (TcCA). tandfonline.comnih.gov In a series of 22 substituted phenols, this compound was one of the best inhibitors, with a Kᵢ value between 1.8 and 7.3 µM. tandfonline.comnih.gov This line of research suggests that finding potent in vitro inhibitors like this compound could be a foundational step toward developing new therapeutic agents against such protozoal diseases. nih.gov

Table 1: Inhibition Constants (Kᵢ) of this compound against Mammalian Carbonic Anhydrase Isoforms

| CA Isoform | Inhibition Constant (Kᵢ) in μM | Potency |

|---|---|---|

| CA I | 33.9 - 163 | Weaker |

| CA II | 33.9 - 163 | Weaker |

| CA III | 0.71 - 10.7 | Effective |

| CA IV | 0.71 - 10.7 | Effective |

| CA VA | 33.9 - 163 | Weaker |

| CA VB | 33.9 - 163 | Weaker |

| CA VI | 33.9 - 163 | Weaker |

| CA VII | 33.9 - 163 | Weaker |

| CA IX | 0.71 - 10.7 | Effective |

| CA XII | 33.9 - 163 | Weaker |

| CA XIII | 33.9 - 163 | Weaker |

| CA XIV | 0.71 - 10.7 | Effective |

Prodrug Design in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems

The unique chemical properties of this compound make it a valuable component in the design of prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). GDEPT is a targeted cancer therapy strategy where a non-toxic prodrug is administered and then converted into a potent cytotoxic drug specifically at the tumor site by an enzyme that has been selectively delivered to the tumor cells. nih.govacs.org

Researchers have synthesized nitrogen mustard prodrugs derived from 2,6-difluoro-4-hydroxyaniline, which are designed to be activated to their corresponding this compound nitrogen mustards. nih.govacs.org The enzyme responsible for this activation in the GDEPT model is carboxypeptidase G2 (CPG2). nih.govacs.org A study synthesized nine new nitrogen mustard compounds, some derived from 2,6-difluoro-4-hydroxyaniline, to serve as potential prodrugs. nih.gov These were designed to release the active this compound mustard upon cleavage by CPG2. nih.govacs.org However, the study found that while the aniline-based counterparts showed outstanding activity in CPG2-expressing tumor cells, the phenol-based compounds were ineffective as prodrugs in this specific system. nih.govacs.org This highlights the subtle but significant structural differences that dictate the efficacy of prodrugs in GDEPT systems. nih.gov

Synthesis and Biological Evaluation of Anticancer Analogues (e.g., Combretastatin (B1194345) A-4 Derivatives)

This compound serves as a key starting material in the synthesis of fluorinated analogues of potent natural anticancer agents, such as Combretastatin A-4 (CA-4). researchgate.netcapes.gov.br CA-4 is a powerful antimitotic agent that disrupts microtubule formation, but its therapeutic potential is limited by the instability of the cis-olefin bridge in its structure. researchgate.netnih.gov

To overcome this, researchers synthesize cis-restricted analogues. In one such synthesis, this compound undergoes Duff formylation to produce 3,5-difluoro-4-hydroxybenzaldehyde. researchgate.netcapes.gov.br This aldehyde is then used in a Wittig synthesis to create a series of fluorinated analogues of combretastatins. capes.gov.br The introduction of fluorine atoms can significantly alter the biological properties of the parent compound. researchgate.net The in vitro anticancer properties of these fluoro-combretastatins are then evaluated. capes.gov.br Studies have shown that numerous structural modifications of CA-4 have been undertaken to improve efficacy based on structure-activity relationships. researchgate.net

Exploration of Biological Activity and Molecular Interactions of Fluorinated Phenol Derivatives

The incorporation of fluorine atoms into phenol derivatives like this compound significantly influences their biological activity and molecular interactions. Fluorine's high electronegativity and small size can alter a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn affects its biological function. dergipark.org.trtandfonline.com These alterations can lead to enhanced binding affinity with molecular targets and improved pharmacokinetic profiles. dergipark.org.tr

Fluorinated phenols are utilized in medicinal chemistry to develop compounds with potential antimicrobial, antifungal, and antioxidant properties. ontosight.ai The presence of fluorine can enhance the reactivity and stability of the phenol, allowing it to participate in various biochemical pathways and interact with specific molecular targets.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural requirements for enhanced biological activity.

In the context of anticancer drug development, SAR studies on Combretastatin A-4 analogues have revealed essential features for bioactivity. researchgate.net For instance, replacing the meta-hydroxy group on the B-ring of CA-4 with substituents like fluorine has been explored to overcome metabolic deactivation. researchgate.net

In another area, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on difluorophenol pyridine (B92270) derivatives as inhibitors of P90 Ribosomal S6 Kinase 2 (RSK2), an anticancer drug target. japsonline.com These computational models help in understanding how steric, electrostatic, and other fields of the molecules correlate with their inhibitory activity, guiding the design of more potent inhibitors. japsonline.com Such studies have led to the design of new difluorophenol pyridine derivatives with potentially improved binding affinity to RSK2. japsonline.com

The biological effects of this compound and its derivatives are rooted in their interactions with specific molecular targets. As detailed in section 4.2.4, a primary target is the enzyme carbonic anhydrase, where the phenol moiety interacts with the zinc-coordinated water molecule in the active site. tandfonline.comnih.gov

Beyond enzymes, fluorinated phenol derivatives are designed to interact with various receptors. For example, research into tetrahalogenated Schiff bases, which can be derived from fluorinated phenols, has explored their antagonistic effects on serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which are important targets for antipsychotic drugs. dergipark.org.tr The high electronegativity of fluorine in these structures can lead to enhanced binding interactions. dergipark.org.tr Furthermore, this compound analogues have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, with molecular docking studies used to understand the binding interactions with the protein. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Advancements in Materials Science

In the field of materials science, this compound is utilized as a valuable monomer or intermediate for the synthesis of high-performance materials. ontosight.ai Its incorporation into polymers and resins can significantly enhance key properties such as thermal stability and chemical resistance. ontosight.aichemimpex.com The unique characteristics imparted by the fluorine atoms make it a preferred component in the formulation of advanced materials, including specialty polymers and liquid crystals. chemimpex.com The enhanced stability and solubility profiles of fluorinated compounds make them crucial for developing materials used in demanding applications within the electronics and coatings industries. chemimpex.com

Development of High-Performance Polymeric Materials

Hyperbranched polymers are a class of dendritic macromolecules with a three-dimensional, highly branched structure. rsc.org This architecture results in unique properties such as low viscosity, high solubility, and a large number of terminal functional groups compared to their linear counterparts. rsc.org The synthesis of hyperbranched polymers is often a one-step process, making them more suitable for large-scale applications than perfectly branched dendrimers. uc.edumdpi.com

This compound serves as a key monomer in the synthesis of fluorinated hyperbranched polymers. For instance, fluorine-functionalized hyperbranched poly(phenylene oxide) (HPEF) has been synthesized through the self-condensation of this compound. ingentaconnect.com These polymers exhibit excellent thermal stability, with degradation temperatures reported to be over 500°C. ingentaconnect.com The high density of electronegative fluorine groups at the periphery of these polymers also enhances their chemical resistance. ingentaconnect.com The introduction of fluorine imparts properties such as hydrophobicity and lipophobicity, further contributing to their resistance to chemical attack. sigmaaldrich.com The highly branched structure, combined with the properties of fluorocarbons, can lead to materials with improved processability, such as high solubility and low viscosity, while maintaining superior chemical resistance and hydrophobicity. sigmaaldrich.com

Research into hyperbranched polyamides has also demonstrated their potential to improve the processability of composites by lowering melt viscosity while maintaining high thermal stability and chemical resistance. nih.gov

Proton exchange membrane (PEM) fuel cells are electrochemical devices that convert chemical energy into electrical energy with high efficiency and low emissions, making them a promising technology for transportation and stationary power applications. mdpi.comwikipedia.org A critical component of a PEM fuel cell is the proton exchange membrane, which facilitates the transport of protons from the anode to the cathode while preventing the passage of electrons. wikipedia.org

Synthesis of Hyperbranched Polymers with Enhanced Thermal Stability and Chemical Resistance

Integration into Advanced Electronic Materials

The electronic properties of this compound make it a candidate for integration into advanced electronic materials, where the precise tuning of molecular energy levels and charge transport characteristics is essential.

Organic light-emitting diodes (OLEDs) are a display technology where the emissive layer is an organic compound that emits light in response to an electric current. wikipedia.org OLEDs offer advantages over LCDs, such as self-illumination, higher contrast, and faster response times. nelsonmillergroup.comrsc.org

A derivative of this compound, 4-Cyano-3,5-difluorophenol, is noted as a key compound in the field of material science with applications in organic light-emitting diodes. chemimpex.com The electronic properties imparted by the fluorine atoms and the cyano group can influence the energy levels of the organic materials used in OLEDs. This can affect the efficiency of charge injection and recombination, which are critical processes for light emission. Research in this area explores how the molecular design of materials incorporating the difluorophenol moiety can lead to improved device performance, such as enhanced efficiency and color purity. The development of blue exciplexes, for example, is a significant area of research for creating high-efficiency blue and white OLEDs. mdpi.com

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical solar cell that uses a molecular dye to absorb sunlight. mdpi.comresearchgate.net The dye is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide, and upon light absorption, injects an electron into the semiconductor's conduction band, initiating the process of current generation. mdpi.com

The derivative 4-Cyano-3,5-difluorophenol has been identified as a valuable compound for research in dye-sensitized solar cells. chemimpex.com The electron-withdrawing nature of the fluorine and cyano groups can influence the electronic properties of the dye molecule, affecting its light absorption spectrum and the efficiency of electron injection into the semiconductor. The design of organic dyes is a key factor in the performance of DSSCs, with a focus on maximizing light harvesting and ensuring efficient charge separation and transport. dyenamo.se

Research in Organic Light-Emitting Diodes (OLEDs)

Role in the Formulation of Specialty Chemicals, Dyes, Plastics, and Resins

This compound serves as a crucial intermediate and building block in the synthesis of a variety of specialty chemicals, dyes, plastics, and resins. made-in-china.comchemimpex.comguidechem.com Its unique chemical structure, featuring two fluorine atoms on the phenolic ring, imparts enhanced reactivity, stability, and specific properties to the resulting materials. chemimpex.com The presence of these fluorine atoms is instrumental in modifying the characteristics of end-products, contributing to the development of advanced materials. made-in-china.com

In the realm of specialty chemicals , this compound is a key precursor for a range of fluorinated compounds. chemimpex.com Its structure allows for its use as a versatile reagent in organic synthesis, enabling the introduction of the difluorophenyl group into more complex molecules. guidechem.com This is particularly valuable in creating materials for the electronics and coatings industries, where fluorination can enhance performance characteristics. chemimpex.com

In materials science , this compound is integral to formulating high-performance polymers and resins. chemimpex.com Its incorporation into polymer matrices can significantly improve properties such as thermal stability and chemical resistance. chemimpex.comchemimpex.com This makes it a valuable component in the production of durable plastics and rubber additives. chemicalbook.inchemicalbook.com

Table 1: Applications of this compound in Material Synthesis

| Application Area | Role of this compound | Resulting Properties/Products | Source(s) |

|---|---|---|---|

| Specialty Chemicals | Versatile building block and intermediate. | Fluorinated compounds for electronics and coatings. | made-in-china.comchemimpex.comguidechem.com |

| Dyes | Synthesis intermediate. | Dyes, materials for dye-sensitized solar cells. | chemicalbook.inchemicalbook.comgoogle.comchemimpex.com |

| Plastics and Resins | Monomer or intermediate for polymerization. | High-performance polymers with enhanced thermal stability and chemical resistance. | chemimpex.comchemicalbook.inchemicalbook.comchemimpex.com |

| Rubber Additives | Synthesis component. | Additives for improving rubber durability. | chemicalbook.inchemicalbook.com |

Contributions to Agrochemical Research

This compound is a significant fluorine-containing intermediate in the agrochemical industry, widely used in the development of modern crop protection products. google.compatsnap.compatsnap.com Its structural features are leveraged to create more effective and targeted agricultural chemicals. chemimpex.com

The incorporation of fluorine into active ingredients is a key strategy in the quest for modern agrochemicals with optimal efficacy. researchgate.netnih.gov this compound serves as a vital building block in the synthesis of potent herbicides and pesticides. made-in-china.comguidechem.com The presence of fluorine atoms in the molecular structure of a pesticide can enhance its biological activity, metabolic stability, and ability to bind to target receptors. researchgate.net

The synthesis of these complex agrochemicals often starts with foundational molecules like this compound. patsnap.compatsnap.com Various synthetic routes have been developed to produce this compound itself, often starting from precursors like 3,5-difluoroaniline (B1215098), 1,3,5-trifluorobenzene (B1201519), or 3,5-difluorobromobenzene, highlighting its importance as a manufactured intermediate for these applications. google.compatsnap.compatsnap.com

Table 2: Role of the 3,5-Difluorophenyl Moiety in Enhancing Agrochemical Efficacy

| Feature | Contribution to Efficacy | Mechanism | Source(s) |

|---|---|---|---|

| Enhanced Biological Activity | Increases the potency of the active ingredient against target pests. | Fluorine atoms can alter electronic properties, improving interaction with target enzymes or receptors. | researchgate.netnih.gov |

| Metabolic Stability | Increases persistence within the target organism, prolonging the desired effect. | The strong carbon-fluorine bond resists metabolic breakdown. | researchgate.net |

| Improved Target Binding | Strengthens the interaction between the agrochemical and its biological target. | High electronegativity of fluorine can lead to more effective binding at the active site. | researchgate.net |

| Increased Lipophilicity | Can improve the uptake and transport of the chemical to its site of action. | Fluorine substitution can enhance the molecule's ability to pass through cell membranes. | researchgate.net |

The development of agrochemicals with improved environmental and safety profiles is a major goal in modern agricultural research. researchgate.netresearchgate.net Utilizing intermediates like this compound is a key strategy in this endeavor. chemimpex.compmarketresearch.com The creation of more potent and selective pesticides allows for lower application rates, which directly contributes to a reduced environmental footprint.

One of the primary strategies involves designing molecules that are highly effective against the target pest but have minimal impact on non-target organisms and the wider ecosystem. numberanalytics.com Fluorinated compounds derived from intermediates like this compound can be engineered for greater selectivity. numberanalytics.com Furthermore, research indicates that certain fluorinated compounds may exhibit lower toxicity and greater environmental safety compared to their non-fluorinated counterparts. numberanalytics.com

Another critical aspect is the degradation profile of the agrochemical. The goal is to have a compound that persists long enough to be effective but then breaks down into benign substances, preventing accumulation in soil and water. researchgate.net The introduction of fluorine can influence a molecule's degradation pathways and soil mobility. researchgate.net By carefully designing agrochemicals using building blocks like this compound, researchers aim to balance efficacy with environmental responsibility, avoiding the persistence issues associated with some older classes of chemicals. patsnap.com

Table 3: Strategies for Environmentally Favorable Agrochemicals Using Fluorinated Intermediates

| Strategy | Description | Benefit | Source(s) |

|---|---|---|---|

| High Potency Formulations | Designing active ingredients with very high efficacy. | Allows for significantly lower application rates, reducing environmental load. | |

| Enhanced Selectivity | Engineering molecules to target specific pests or weeds. | Minimizes harm to beneficial insects, non-target plants, and other organisms. | numberanalytics.com |

| Improved Degradation Profile | Creating compounds that break down into non-toxic substances after use. | Reduces soil and water residue and prevents long-term environmental accumulation. | researchgate.net |

| Lower Toxicity Analogs | Replacing more hazardous chemical groups with fluorine. | Can result in a final product with a more favorable toxicity profile for applicators and wildlife. | numberanalytics.com |

Advanced Characterization and Computational Studies of 3,5 Difluorophenol

Spectroscopic Analysis for Structural Elucidation and Property Determination

Spectroscopic techniques are instrumental in confirming the structural features and understanding the properties of 3,5-Difluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and electronic environment of this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the hydroxyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the benzene (B151609) ring. The positions of the fluorine and hydroxyl substituents cause distinct shifts in the signals of the carbon atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for directly observing the fluorine atoms. The spectrum for this compound shows a single resonance, confirming the symmetric positioning of the two fluorine atoms. Computational studies have been used to predict ¹⁹F NMR shifts, with gas-phase calculations often providing more accurate results than those including solvation models. nih.gov

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 7.55 | dd |

| 7.15 | dd |

| 6.48 | dd |

| 5.87–5.74 | m |

| 5.08–4.93 | m |

| 4.29 | t |

| 2.20–2.12 | m |

| 1.87–1.79 | m |

| The data in this table was sourced from a study conducted in CDCl3 at 500 MHz. |

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| 165.71 |

| 163.01 |

| 153.38 |

| 138.06 |

| 132.37 |

| 123.89 |

| 123.05 |

| 116.78 |

| 115.84 |

| 115.25 |

| 90.44 |

| 69.27 |

| 33.28 |

| 27.96 |

| 25.22 |

| The data in this table was sourced from a study conducted in CDCl3 at 125 MHz. |

| ¹⁹F NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| -105.83 | t |

| The data in this table was sourced from a study conducted in CDCl3 at 471 MHz. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorptions include:

O-H Stretching: A broad band characteristic of the hydroxyl group.

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100 and 1250 cm⁻¹, are indicative of the carbon-fluorine bonds.

Aromatic C-H and C=C Stretching: Bands corresponding to the vibrations of the aromatic ring.

The IR spectrum of this compound, along with its other isomers, has been studied in the gas phase. nih.gov The complexation of this compound with a single water molecule has been shown to cause a significant red shift in the O-H stretching frequency, indicating hydrogen bonding. aip.org

| FTIR Spectral Data | |

| Wavenumber (cm⁻¹) | Description |

| 3077 | Aromatic C-H Stretch |

| 2954 | Aliphatic C-H Stretch |

| 1726 | C=O Stretch (impurity or overtone) |

| 1616 | Aromatic C=C Stretch |

| 1241 | C-F Stretch |

| 1020 | In-plane C-H Bend |

| 924 | Out-of-plane C-H Bend |

| 918 | Out-of-plane C-H Bend |

| 779 | C-Cl Stretch (solvent) |

| 764 | C-H Bending |

| This table contains a compilation of significant peaks from various reported IR spectra. thermofisher.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. bioglobax.com The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the hydroxyl group and fluorine atoms on the benzene ring influences the energy of these transitions, which are observed as specific absorption bands in the UV region. Studies have shown that the spectral features of a ternary complex of tyrosinase, oxygen, and this compound can be trapped and studied at low temperatures using UV/Vis spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular ion peak confirms the compound's molecular formula, C₆H₄F₂O, which has a molecular weight of approximately 130.09 g/mol . nih.govchemicalbook.com The fragmentation pattern provides further structural information by revealing stable fragments formed during the ionization process. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. Mass-analyzed threshold ionization (MATI) spectroscopy has been utilized to determine the ionization energy of this compound.

| Mass Spectrometry Data (Electron Ionization) | |

| m/z | Relative Intensity (%) |

| 130 | 100 (Molecular Ion) |

| 102 | 32.9 |

| 101 | 8.4 |

| 82 | 17.1 |

| 75 | 5.8 |

| 63 | 7.9 |

| 57 | 7.8 |

| 51 | 8.6 |

| Data represents major peaks observed in the mass spectrum. chemicalbook.com |

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand and predict the properties of this compound.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure, reactivity, and energetics of this compound. nist.govresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.